![molecular formula C15H13Br3O4S B2745832 2,4,6-Tribromophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate CAS No. 2380190-09-8](/img/structure/B2745832.png)
2,4,6-Tribromophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate
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Overview
Description
“2,4,6-Tribromophenol” is a brominated derivative of phenol. It is used as a fungicide, as a wood preservative, and an intermediate in the preparation of flame retardants . “1-methoxy-2,4-dimethylbenzene” is another compound with critically evaluated thermophysical property data .
Synthesis Analysis
The synthesis of these compounds often involves controlled reactions. For example, “2,4,6-Tribromophenol” can be prepared by the controlled reaction of elemental bromine with phenol .Molecular Structure Analysis
The molecular structure of these compounds can be quite complex due to the presence of multiple functional groups. For example, “2,4,6-Tribromophenol” has a molecular formula of C6H3Br3O .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For instance, “2,4,6-Tribromophenol” is used as an intermediate in the preparation of flame retardants such as brominated epoxy resins .Physical And Chemical Properties Analysis
These compounds have unique physical and chemical properties. For instance, “2,4,6-Tribromophenol” has a melting point of 95.5 °C and a boiling point of 244 °C . It is slightly soluble in water .Scientific Research Applications
Sulfonation and Sulfation Reactions
Research has explored the reactions of dihydroxybenzenes and their methyl ethers with sulfur trioxide, which is relevant to understanding the sulfonation and sulfation reactions involving compounds like 2,4,6-Tribromophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate (Cerfontain, Coenjaarts, & Koeberg-Telder, 2010). These reactions play a critical role in various chemical synthesis processes.
Synthesis of Novel Sulfonamides for Therapeutic Applications
Sulfonamides derived from 4-methoxyphenethylamine have been synthesized for potential therapeutic applications in Alzheimer’s disease. This includes the treatment of compounds like this compound with various alkyl/aralkyl halides (Abbasi et al., 2018).
Application in Nanofiltration Membranes
Sulfonated thin-film composite nanofiltration membranes have been developed for the treatment of dye solutions. These membranes use sulfonated aromatic diamine monomers, which could potentially be derived from compounds like this compound (Liu et al., 2012).
Oxidation Reactions
The oxidation of compounds such as 4-methoxyphenethyl phenyl sulfide, which shares structural similarities with this compound, has been studied to understand the mechanisms of microsomal and biomimetic oxidation of sulfides (Baciocchi, Lanzalunga, & Pirozzi, 1997).
Lanthanide-Potassium Frameworks
Lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks have been synthesized for gas sorption, proton conductivity, and luminescent sensing of metal ions. These frameworks may utilize derivatives or functional groups similar to those in this compound (Zhou et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2,4,6-tribromophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br3O4S/c1-8-4-9(2)14(7-13(8)21-3)23(19,20)22-15-11(17)5-10(16)6-12(15)18/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHPTMUCLINFGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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